2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride

Description

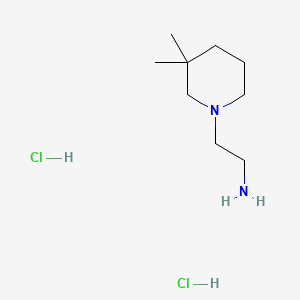

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride (CAS 34970-93-9) is a dihydrochloride salt of a substituted ethanamine derivative. Its molecular formula is C₉H₂₀N₂·2HCl, with a molecular weight of 156.27 g/mol (anhydrous basis) . The compound features a piperidine ring substituted with two methyl groups at the 3-position, linked to an ethylamine backbone.

Properties

Molecular Formula |

C9H22Cl2N2 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-(3,3-dimethylpiperidin-1-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)4-3-6-11(8-9)7-5-10;;/h3-8,10H2,1-2H3;2*1H |

InChI Key |

TZAWAOPLNYTYRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)CCN)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Synthesis and Dimethyl Substitution

Starting Materials: The synthesis often begins from amino acid derivatives or substituted piperidine precursors. For example, methods for preparing related amino piperidine hydrochlorides use D-glutamic acid as a starting material, which undergoes esterification, Boc protection, reduction, hydroxyl activation, and cyclization to form the piperidine ring with desired substitution.

Dimethyl Substitution: Introduction of the two methyl groups at the 3-position can be achieved via alkylation reactions on the piperidine ring or by using appropriately substituted starting materials. The 3,3-dimethyl substitution requires careful control to avoid over-alkylation or side reactions.

Introduction of Ethanamine Side Chain

- The ethanamine moiety is typically introduced by nucleophilic substitution or reductive amination at the nitrogen atom of the piperidine ring. This step may involve reacting the piperidine intermediate with 2-chloroethanamine derivatives or via reductive amination with acetaldehyde and ammonia equivalents.

Formation of the Dihydrochloride Salt

- The free base form of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, followed by crystallization and drying.

Detailed Synthetic Route Example (Adapted from Related Piperidine Preparations)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification and Boc protection of D-glutamic acid | D-glutamic acid, methanol, thionyl chloride, Boc anhydride, triethylamine | Formation of N-tertbutyloxycarbonyl-D-Glu dimethyl ester |

| 2 | Reduction of ester to alcohol | Suitable reducing agent (e.g., LiAlH4) | Conversion to hydroxyl intermediate |

| 3 | Activation of hydroxyl group | Methanesulfonyl chloride or similar | Formation of good leaving group for cyclization |

| 4 | Cyclization to form piperidine ring | Intramolecular nucleophilic substitution | Formation of Boc-protected 3-amino piperidine |

| 5 | Boc deprotection and salt formation | Acidic conditions (HCl in methanol) | Final 3-amino piperidine dihydrochloride |

This sequence is illustrative and can be modified to incorporate the 3,3-dimethyl substitution by using appropriately substituted intermediates or reagents.

While direct analytical data for 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride is limited in public literature, analogous compounds such as 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride have been characterized extensively, providing useful reference points.

Comparative Analysis of Preparation Methods

Perspectives from Varied Sources

Patent Literature: Provides detailed stepwise synthetic routes with yields, reaction conditions, and purification methods emphasizing industrial feasibility.

Chemical Databases: PubChem and vendor data offer structural, molecular, and safety information on related compounds, useful for understanding physical properties and handling.

Research Articles: While direct studies on this exact compound are sparse, methodologies for related piperidine derivatives inform synthetic strategy and optimization.

Chemical Reactions Analysis

Primary Chemical Reactions

The compound participates in reactions typical of aliphatic amines, modulated by steric effects from its 3,3-dimethylpiperidine group and the dihydrochloride salt’s solubility properties.

N-Alkylation

The ethylamine nitrogen acts as a nucleophile, attacking alkyl halides (e.g., methyl iodide) in SN2 mechanisms. Steric hindrance from the 3,3-dimethylpiperidine group reduces reaction rates compared to less substituted analogs. Yields depend on:

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve ion dissociation.

-

Base selection : K₂CO₃ or Et₃N neutralizes HCl, regenerating the free amine.

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the free amine to form amides. The reaction proceeds via nucleophilic acyl substitution:

The dihydrochloride form requires prior neutralization with NaOH or Et₃N to liberate the amine .

Influence of Dihydrochloride Form

The hydrochloride salt enhances water solubility but necessitates additional steps for reactions requiring the free amine:

-

Neutralization : Treated with aqueous NaOH to release the free base.

-

Extraction : Isolated via dichloromethane/water partitioning .

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Trend | Rationale |

|---|---|---|

| 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine | Higher N-Alkylation yields | Reduced steric hindrance at nitrogen. |

| 2-(4-Methylpiperidin-1-yl)ethan-1-amine | Faster acylation kinetics | Less bulky substituents near reactive site. |

Experimental Considerations

Scientific Research Applications

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 34970-93-9 | C₉H₂₀N₂·2HCl | Piperidine with 3,3-dimethyl substitution; ethylamine backbone |

| 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride | 313527-92-3 | C₁₀H₁₅NO·HCl | Phenoxy substituent with 2,6-dimethyl groups; ethylamine backbone |

| N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride | 298703-19-2 | C₈H₁₀ClN₃O₂·HCl | Aromatic nitro and chloro substituents; ethylenediamine backbone |

| (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-aminedihydrochloride | 2061996-68-5 | C₈H₉F₃N₂·2HCl | Pyridine ring with trifluoromethyl substitution; chiral center at ethanamine |

Substituent Effects on Physicochemical Properties

- Piperidine vs. Aromatic Substitution: The piperidine ring in the target compound may enhance solubility in polar solvents compared to aromatic analogs like 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride (CAS 313527-92-3), where the bulky phenoxy group could reduce water solubility .

- Electron-Withdrawing Groups : The nitro and chloro substituents in N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride (CAS 298703-19-2) may increase reactivity in nucleophilic environments, a feature absent in the 3,3-dimethylpiperidine derivative .

Biological Activity

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride, also known as DMPEA, is a chemical compound with a molecular formula of C9H22Cl2N2 and a molecular weight of 156.27 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

The compound's structural formula is depicted as follows:

| Property | Value |

|---|---|

| Chemical Formula | C9H22Cl2N2 |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 2839144-73-7 |

| IUPAC Name | 2-(3,3-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride |

| Appearance | Liquid |

The biological activity of DMPEA primarily involves its interaction with neurotransmitter receptors, particularly those related to the dopaminergic and adrenergic systems. Research indicates that DMPEA may act as a ligand for various receptors, influencing neurotransmission and potentially leading to psychoactive effects.

Pharmacological Effects

- Dopaminergic Activity : DMPEA has been shown to exhibit dopaminergic activity, which may contribute to its effects on mood and cognition. Studies have indicated that compounds with similar structures can modulate dopamine receptor activity, potentially influencing conditions such as depression and schizophrenia .

- Adrenergic Receptor Interaction : The compound may also interact with adrenergic receptors, which are involved in the body's fight-or-flight response. This interaction could lead to increased heart rate and blood pressure under certain conditions .

- Neuroprotective Effects : Preliminary studies suggest that DMPEA may possess neuroprotective properties, potentially safeguarding neurons from damage in neurodegenerative diseases .

Toxicity and Safety

While the compound shows promise in various biological activities, safety data indicate potential hazards:

- Hazard Statements : H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) .

Case Studies

- Dopaminergic Modulation in Animal Models : In a study examining the effects of DMPEA on dopamine release in rodent models, researchers found significant increases in dopamine levels following administration of the compound, suggesting its potential use in treating dopamine-related disorders .

- Behavioral Studies : Behavioral assessments in mice treated with DMPEA revealed alterations in exploratory behavior and anxiety-like responses, indicating its psychoactive potential and warranting further investigation into its therapeutic applications .

Research Findings

Recent investigations into the biological activity of DMPEA have yielded several key findings:

- In Vitro Studies : Cell culture experiments demonstrated that DMPEA can enhance neuronal survival under stress conditions by modulating intracellular signaling pathways associated with cell survival and apoptosis .

- In Vivo Studies : Animal studies indicated that DMPEA administration resulted in improved cognitive function and memory retention, possibly through its effects on neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, amination, and salt formation. For example, a piperidine derivative can be functionalized via reductive amination using sodium borohydride or lithium aluminum hydride under anhydrous conditions. Intermediates are validated using elemental analysis (C, H, N), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity before proceeding to hydrochloride salt formation .

Q. What analytical techniques are recommended for characterizing purity and structural identity?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify stoichiometry.

- High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) for purity assessment.

- NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods for weighing and reactions to prevent inhalation.

- Neutralize waste with a 1:1 sodium bicarbonate solution before disposal, and segregate organic solvents for incineration .

Q. How should solubility and storage conditions be optimized for this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic; store at -20°C in airtight containers under nitrogen. Solubility is highest in polar aprotic solvents (e.g., dimethylformamide, acetonitrile). For aqueous solutions, use deionized water with 0.1% HCl to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Use SHELXL for small-molecule refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids. For twinned crystals, employ the HKLF5 format in SHELXL to model overlapping reflections. High-resolution data (d < 1 Å) improves accuracy in piperidine ring conformation analysis .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled?

- Methodological Answer :

- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of substituents).

- Use 2D-COSY or NOESY to resolve overlapping proton signals.

- Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What strategies mitigate decomposition during long-term stability studies?

- Methodological Answer :

- Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation of amine groups).

- Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas to suppress radical-mediated degradation .

Q. How are trace impurities identified and quantified in batch synthesis?

- Methodological Answer :

- Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to separate impurities.

- Compare retention times and fragmentation patterns against synthetic byproducts (e.g., unreacted intermediates or dimerization products) .

Q. What structural modifications enhance receptor binding affinity in pharmacological studies?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the piperidine ring to modulate pKa and improve membrane permeability.

- Use molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB) to predict binding interactions. Validate with surface plasmon resonance (SPR) for kinetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.